molecular formula C27H42NO2.Cl.H2O<br>C27H44ClNO3 B193688 Benzethonium chloride CAS No. 5929-09-9

Benzethonium chloride

Cat. No.: B193688
CAS No.: 5929-09-9
M. Wt: 466.1 g/mol
InChI Key: VAPZFIMSURJAMN-UHFFFAOYSA-M
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Description

Benzethonium chloride, also known as hyamine, is a synthetic quaternary ammonium salt. It is an odorless white solid that is soluble in water. This compound exhibits surfactant, antiseptic, and anti-infective properties, making it a versatile antimicrobial agent. It is commonly used in first aid antiseptics, cosmetics, toiletries, and as a hard surface disinfectant in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzethonium chloride is synthesized through a multi-step process involving the reaction of benzyldimethylamine with 2-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethyl chloride. The reaction typically occurs in the presence of a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure uniformity, and the product is isolated through filtration and drying processes. The final product is subjected to quality control tests to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Benzethonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Applications

Recent studies have identified benzethonium chloride as a promising compound in cancer therapy.

  • Lung Cancer Treatment : A study demonstrated that this compound significantly induces apoptosis in lung cancer cells and inhibits their proliferation. It enhances the sensitivity of these cells to gefitinib, a common treatment for lung cancer. The compound was shown to delay tumor growth in xenograft models without causing toxicity to vital organs, indicating its potential as a therapeutic agent for lung cancer .
  • Head and Neck Cancer : In another investigation, this compound was found to ablate the tumor-forming ability of FaDu cells (a hypopharyngeal squamous cancer line) and delayed the growth of xenograft tumors. It exhibited broad-spectrum antitumor activity across various human cancer cell lines without interfering with standard chemotherapeutics like cisplatin and 5-fluorouracil .

Antimicrobial Properties

This compound is widely recognized for its antimicrobial efficacy against a range of pathogens:

  • Broad-Spectrum Activity : It has demonstrated effectiveness against bacteria, fungi, molds, and viruses, including methicillin-resistant Staphylococcus aureus, Salmonella, Escherichia coli, Clostridioides difficile, hepatitis viruses, herpes simplex virus, and human immunodeficiency virus .
  • Topical Antiseptic Use : The compound is commonly used in first aid antiseptics due to its ability to kill or inhibit the growth of microorganisms on the skin. The FDA recommends concentrations of 0.1-0.2% for safe use in consumer products .

Summary of Findings

Application AreaKey Findings
AnticancerInduces apoptosis; enhances sensitivity to gefitinib; effective against various cancer types
AntimicrobialEffective against a wide range of pathogens; used in topical antiseptics
Mechanism of ActionInduces apoptosis via caspase activation; disrupts microbial membranes
Safety ProfileGenerally safe; minimal irritation at recommended concentrations

Case Studies

  • Lung Cancer Study : this compound was tested on A549 and H1299 lung cancer cell lines showing increased apoptosis and decreased proliferation rates after treatment .
  • Head and Neck Cancer Study : High-throughput screening identified this compound as an effective agent against FaDu cells with a significant reduction in cell viability observed at low concentrations .

Mechanism of Action

Benzethonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged nitrogen atom in its structure interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This disruption inhibits the growth and proliferation of bacteria, fungi, and viruses. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and causing mitochondrial membrane potential loss .

Comparison with Similar Compounds

Uniqueness: Benzethonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to act as a surfactant. Its structure allows it to be highly effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Clostridium difficile. Additionally, its use in various industries, from cosmetics to food processing, highlights its versatility and effectiveness .

Biological Activity

Benzethonium chloride (BZN) is a quaternary ammonium compound primarily known for its antimicrobial properties. Recent research has expanded its profile to include significant anticancer activities, particularly against various types of cancer cells. This article delves into the biological activity of BZN, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic compound with the molecular formula C22_{22}H38_{38}ClN. It exhibits amphiphilic properties, making it effective in disrupting cell membranes, which is a crucial aspect of its antimicrobial activity.

Antimicrobial Activity

BZN is widely recognized for its antimicrobial effects, particularly against Gram-positive bacteria and some Gram-negative bacteria. Its mechanism involves disrupting the bacterial cell membrane, leading to cell lysis. Notably, Pseudomonas species show resistance to BZN, limiting its efficacy against certain pathogens .

Anticancer Activity

Recent studies have highlighted BZN's potential as an anticancer agent. The following sections summarize key findings regarding its effects on various cancer types.

  • Induction of Apoptosis : BZN has been shown to induce apoptosis in cancer cells through the activation of caspases and loss of mitochondrial membrane potential. This was observed in studies involving lung cancer (A549 and H1299 cells) and head and neck cancer (FaDu cells) lines .
  • Cell Cycle Arrest : BZN induces G1 phase cell cycle arrest by promoting the degradation of cyclin D1 through the ubiquitin-proteasome pathway. This mechanism reduces cell proliferation and enhances the sensitivity of cancer cells to other treatments such as gefitinib .
  • Synergistic Effects with Other Therapies : In vitro studies indicate that BZN does not interfere with standard chemotherapeutics like cisplatin or 5-fluorouracil, suggesting it can be used in combination therapies without compromising their efficacy .

Efficacy in Preclinical Models

  • Lung Cancer : In xenograft models, BZN significantly delayed tumor growth without evident toxicity to vital organs. The compound effectively reduced tumor volume through increased apoptosis and decreased proliferation indices .
  • Head and Neck Cancer : In a high-throughput screening study involving multiple cancer cell lines, BZN demonstrated potent anticancer activity with a low IC50 value (3.8 μmol/L for FaDu cells) and effectively ablated tumor-forming abilities in vivo .

Case Studies

StudyCancer TypeKey Findings
Lung CancerInduced apoptosis; inhibited proliferation; delayed tumor growth in xenograft models.
Head & Neck CancerLow IC50 values; synergistic effects with radiation therapy; significant apoptosis induction.
Various CancersBroad-spectrum antitumor activity across multiple human cancer cell lines; effective in combination with standard therapies.

Properties

CAS No.

5929-09-9

Molecular Formula

C27H42NO2.Cl.H2O
C27H44ClNO3

Molecular Weight

466.1 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate

InChI

InChI=1S/C27H42NO2.ClH.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;;/h8-16H,17-22H2,1-7H3;1H;1H2/q+1;;/p-1

InChI Key

VAPZFIMSURJAMN-UHFFFAOYSA-M

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-]

Color/Form

COLORLESS CRYSTALS

melting_point

327 to 331 °F (NTP, 1992)

physical_description

Thin hexagonal plates. Melting point 323.6-327.2 °F (162-164 °C). pH of 1% aqueous solution: 4.8-5.5. (NTP, 1992)

solubility

5 to 10 mg/mL at 70 °F (NTP, 1992)

Synonyms

Benzethonium Chloride Monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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